methyl 2-(diethylamino)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
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Overview
Description
Methyl 2-(diethylamino)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
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Core Structure: : The compound contains an oxadiazine ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. The substituents on this ring contribute to its unique properties.
- Functional Groups:
Methyl Ester (CO2CH3): The carboxylate group (CO2CH3) is attached to the oxadiazine ring. It imparts acidity and reactivity.
Diethylamino Group (N(C2H5)2): This amino group enhances solubility and can participate in various reactions.
Trifluoromethyl Group (CF3): The trifluoromethyl group increases lipophilicity and influences chemical behavior.
3,4-Dimethoxyphenyl Group: This aromatic ring contributes to the compound’s overall structure and reactivity.
Preparation Methods
The synthesis of this compound involves several steps
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Oxadiazine Formation: : Start with a suitable precursor containing the oxadiazine core. Cyclization of the precursor under specific conditions (e.g., heating with a dehydrating agent) forms the oxadiazine ring.
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Substitution Reactions: : Introduce the diethylamino, trifluoromethyl, and dimethoxyphenyl substituents. These can be achieved through nucleophilic substitution reactions using appropriate reagents.
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Esterification: : Convert the carboxylic acid to the methyl ester using methanol and an acid catalyst.
Industrial Production: : While industrial-scale production details are proprietary, the compound is likely synthesized using efficient and scalable methods.
Chemical Reactions Analysis
Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid.
Reduction: Reduction of the oxadiazine ring or other functional groups may be possible.
Substitution: The trifluoromethyl group can undergo substitution reactions.
Major Products: Various derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse functional groups.
Materials Science: Explore its use in designing novel materials.
Biological Studies: Assess its interactions with biological targets.
Mechanism of Action
Targets: Investigate which cellular pathways or proteins it affects.
Pathways: Understand how it modulates biological processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Include other oxadiazines, phenyl derivatives, and esters.
Properties
Molecular Formula |
C18H22F3N3O5 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-(diethylamino)-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C18H22F3N3O5/c1-6-24(7-2)16-23-17(15(25)28-5,18(19,20)21)22-14(29-16)11-8-9-12(26-3)13(10-11)27-4/h8-10H,6-7H2,1-5H3 |
InChI Key |
UKLWOKYZMMDCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(N=C(O1)C2=CC(=C(C=C2)OC)OC)(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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